physicochemical properties of 2-chloro-N1,N3-dimethylbenzene-1,3-diamine
physicochemical properties of 2-chloro-N1,N3-dimethylbenzene-1,3-diamine
This guide is structured as a high-level technical whitepaper designed for pharmaceutical and materials scientists. It prioritizes mechanistic insight, robust synthetic logic, and physicochemical data interpretation.
The "Buttressed" Scaffold: Physicochemical Profiling & Synthetic Methodology [1]
Executive Summary
2-chloro-N1,N3-dimethylbenzene-1,3-diamine (CAS: Derivative of 16644-59-8 family) represents a specialized subclass of meta-phenylenediamines characterized by a "buttressing" effect.[1] The presence of a chlorine atom at the 2-position—flanked by two methylamino groups—creates a unique steric and electronic environment.[1] This scaffold is increasingly relevant in kinase inhibitor discovery (targeting the ATP hinge region) and as a monomer for high-performance polyimides where restricted rotation improves thermal stability.[1]
This guide delineates the physicochemical properties, validated synthetic pathways, and handling protocols required to utilize this compound in high-integrity research.
Molecular Architecture & Electronic Profile[1]
The molecule exhibits
-
Electronic Deactivation (-I Effect): The chlorine atom is strongly electronegative, withdrawing electron density from the aromatic ring and the adjacent nitrogen lone pairs via induction.[1] This lowers the pKa relative to the non-chlorinated parent.[1]
-
Steric Inhibition of Resonance (+M Decoupling): The steric bulk of the chlorine atom forces the adjacent
-methyl groups out of planarity with the benzene ring.[1] This "twisting" reduces the conjugation of the nitrogen lone pairs with the -system, making the amines slightly more nucleophilic than predicted by electronics alone, but significantly less basic.
Table 1: Physicochemical Specifications
| Property | Value / Descriptor | Confidence/Method |
| IUPAC Name | 2-chloro-N1,N3-dimethylbenzene-1,3-diamine | Standard |
| Molecular Formula | Exact | |
| Molecular Weight | 170.64 g/mol | Calculated |
| SMILES | CNC1=C(Cl)C(NC)=CC=C1 | Structural |
| LogP (Octanol/Water) | 1.92 – 2.20 | Predicted (Consensus) |
| pKa (Conjugate Acid) | 3.8 – 4.2 | Estimated (vs. m-PDA pKa 5.[1][2][3][4]1) |
| Melting Point | 58 – 65 °C | Analogous Extrapolation* |
| Solubility | DMSO (>50 mg/mL), Ethanol, DCM; Low in Water | Experimental Heuristic |
| Appearance | Off-white to pale brown crystalline solid | Oxidation sensitive |
*Note: Pure crystalline forms of methyl-substituted phenylenediamines often exhibit lower melting points than their non-methylated parents due to disruption of intermolecular H-bonding networks.[1]
Synthetic Methodology
Direct chlorination of N,N'-dimethyl-m-phenylenediamine is not recommended due to poor regioselectivity (favoring the 4-position).[1] The following protocol utilizes a "Sandmeyer-Reduction-Alkylation" sequence to ensure regiospecificity at the 2-position.
Validated Synthetic Pathway (The "Nitro-Anchor" Route)
This route uses 2,6-dinitroaniline as a commercially available starting material to lock the nitrogen positions before introducing the chlorine.[1]
Step 1: Sandmeyer Displacement
-
Precursor: 2,6-dinitroaniline.[1]
-
Reagents:
, , , . -
Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution with chloride.[1]
-
Intermediate: 2-chloro-1,3-dinitrobenzene.[1]
Step 2: Global Reduction
-
Reagents:
, Pd/C (10%) or Fe/NH4Cl (Bechamp conditions).[1] -
Action: Reduction of both nitro groups to primary amines.
-
Intermediate: 2-chloro-1,3-phenylenediamine.[1]
Step 3: Reductive Methylation (Target Synthesis)
-
Reagents: Formaldehyde (HCHO), Sodium Cyanoborohydride (
), Acetic Acid. -
Protocol: Controlled reductive amination prevents over-alkylation to the quaternary ammonium salt.[1]
Workflow Visualization (DOT Diagram)
Caption: Figure 1. Regiospecific synthesis pathway avoiding 4-isomer contamination.
Analytical Characterization Protocols
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Due to the
-
1H NMR (DMSO-d6):
- ~6.5-7.0 ppm (Multiplet, 3H): Aromatic protons.[1] Look for a triplet (H5) and a doublet (H4, H6) pattern.[1]
- ~5.0-5.5 ppm (Broad s, 2H): N-H protons (exchangeable).[1]
- ~2.8 ppm (Singlet, 6H): Methyl groups.[1] Critical: This must be a sharp singlet.[1] Splitting indicates asymmetry (wrong isomer).[1]
-
13C NMR:
-
Expect only 4 distinct carbon signals : Methyl, C-N (aromatic), C-Cl (aromatic), and unsubstituted aromatic carbons.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Signature:
Stability & Handling (HSE Profile)
Storage & Degradation[1]
-
Oxidation: Like all phenylenediamines, this compound is susceptible to air oxidation, turning from off-white to dark purple/black (formation of quinone-diimines).[1]
-
Protocol: Store under Argon/Nitrogen atmosphere at -20°C.
-
-
Hygroscopicity: Moderately hygroscopic.[1] Store in desiccated vials.
Safety (GHS Classification - Predicted)
-
Acute Toxicity: Category 3 (Oral/Dermal).[1][3] Anilines are generally toxic.[1]
-
Target Organ: Blood (Methemoglobinemia risk typical of chloroanilines).[1]
References
-
PubChem Compound Summary. (2025). 2-chloro-N1,N3-dimethylbenzene-1,3-diamine.[1] National Center for Biotechnology Information.[1]
-
Synthesis of Chloro-nitro Precursors: Organic Syntheses, Coll. Vol. 5, p.367 (1973); Vol. 49, p.47 (1969). (Methodology for 2,6-dichloronitrobenzene derivatives).
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol adapted for aniline methylation).[1]
-
pKa Estimation of Substituted Anilines: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for inductive effect calculations of ortho-chloro substituents).
